molecular formula C11H8ClF6NO3 B024540 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol CAS No. 100482-44-8

4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol

Cat. No. B024540
M. Wt: 351.63 g/mol
InChI Key: UFLYCPKQNJKUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol, commonly known as NTBC, is a synthetic compound that has been extensively studied for its applications in scientific research. It is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of tyrosine and other aromatic amino acids. NTBC has been used in various experimental settings to elucidate the role of HPPD in different physiological and biochemical processes.

Mechanism Of Action

NTBC acts as a competitive inhibitor of 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol, binding to the enzyme's active site and preventing it from catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisic acid. This leads to a buildup of the substrate and a decrease in the biosynthesis of tyrosine and other aromatic amino acids.

Biochemical And Physiological Effects

The inhibition of 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol by NTBC has several biochemical and physiological effects, including the disruption of tyrosine and other aromatic amino acid metabolism. This can lead to the accumulation of toxic intermediates and the development of metabolic disorders. In cancer cells, NTBC has been shown to induce apoptosis and inhibit cell proliferation, suggesting that it may have potential as a therapeutic agent.

Advantages And Limitations For Lab Experiments

NTBC has several advantages for use in laboratory experiments, including its potency and specificity for 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol inhibition. However, its effects on tyrosine and other aromatic amino acid metabolism can be complex and difficult to interpret. Additionally, the use of NTBC in vivo can be challenging due to its potential toxicity and the need for careful dosing.

Future Directions

There are several future directions for research on NTBC and its applications. One area of interest is the role of 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol in cancer and other diseases, and the potential for NTBC as a therapeutic agent. Another area of interest is the development of new inhibitors of 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol that may have improved potency and selectivity. Finally, there is potential for the use of NTBC in the study of other metabolic pathways and biochemical processes.

Synthesis Methods

The synthesis of NTBC involves several steps, including the reaction of 4-chloro-1,1,1-trifluoro-3-nitro-3-phenylpropan-2-one with trifluoroacetic acid and sodium borohydride to form the intermediate 4-chloro-1,1,1-trifluoro-3-nitro-4-phenylbutan-2-ol. This intermediate is then reacted with trifluoroacetic anhydride and trifluoromethanesulfonic acid to produce the final product, NTBC.

Scientific Research Applications

NTBC has been used in various scientific research applications, including the study of metabolic disorders, cancer, and other diseases. Its potent inhibition of 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol has been shown to affect the biosynthesis of tyrosine and other aromatic amino acids, leading to metabolic disruptions that can be studied in vitro and in vivo. NTBC has also been used to study the role of 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol in cancer cells, where it has been shown to have potential as a therapeutic agent.

properties

CAS RN

100482-44-8

Product Name

4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol

Molecular Formula

C11H8ClF6NO3

Molecular Weight

351.63 g/mol

IUPAC Name

4-chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)butan-2-ol

InChI

InChI=1S/C11H8ClF6NO3/c12-8(6-2-1-3-7(4-6)19(21)22)5-9(20,10(13,14)15)11(16,17)18/h1-4,8,20H,5H2

InChI Key

UFLYCPKQNJKUGW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(C(F)(F)F)(C(F)(F)F)O)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(C(F)(F)F)(C(F)(F)F)O)Cl

synonyms

4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butan ol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.